molecular formula C26H25F3N4O3 B610006 2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione CAS No. 1812190-38-7

2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Cat. No. B610006
M. Wt: 498.5062
InChI Key: LHTSLMHEFKNOOX-PXDATVDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several structural motifs common in medicinal chemistry, including a cyclopropa[c]chromen group, an imidazole ring, and a pyrido[1,2-a]pyrazine-1,6-dione group. These groups are often found in biologically active compounds .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting electronic and steric properties. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing cell membrane penetration. The imidazole ring and the pyridopyrazinedione group could participate in hydrogen bonding and π-π stacking interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the imidazole ring might undergo electrophilic substitution, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For instance, the trifluoromethyl group could increase its lipophilicity, while the imidazole and pyridopyrazinedione groups could contribute to its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been explored in the context of antimicrobial activity. A study by Čačić et al. (2006) in "Molecules" discusses the synthesis of various derivatives of this compound, indicating their potential for antimicrobial applications Čačić, Trkovnik, Čačić, & Has-Schon, 2006.

Complex Formation with Metal Ions

Budzisz et al. (2004) in "Tetrahedron" explored the reaction of this compound with N-methylhydrazine, leading to the formation of highly substituted pyrazoles. These pyrazoles were used as ligands to form complexes with platinum(II) and palladium(II) metal ions Budzisz, Małecka, & Nawrot, 2004.

Hydrogen Bond Formation and Supramolecular Structures

Wang et al. (2014) in "CrystEngComm" demonstrated the formation of novel crystals with N-containing heterocycles, including the compound . The study highlights the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures Wang, Hu, Wang, Liu, & Huang, 2014.

Anticancer Activity

Galayev et al. (2015) in "European Journal of Medicinal Chemistry" explored the synthesis of 7-hydroxy-8-methyl-coumarins with various moieties, including the compound , to identify potential anticancer activities Galayev, Garazd, Garazd, & Lesyk, 2015.

Green Chemistry in Synthesis

Shelke et al. (2009) in "Green Chemistry Letters and Reviews" reported on the synthesis of derivatives using green chemistry principles, showcasing the compound's relevance in sustainable and environmentally friendly chemical processes Shelke, Madje, Sapkal, Shingate, & Shingare, 2009.

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, biological activity, and safety profile. It could be interesting to explore its potential applications in medicinal chemistry, given its structural motifs .

properties

IUPAC Name

2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N4O3/c1-15-12-32(14-30-15)18-5-6-19-22(34)31(8-9-33(19)23(18)35)13-25-11-21(25)24(2,3)36-20-7-4-16(10-17(20)25)26(27,28)29/h4-7,10,12,14,21H,8-9,11,13H2,1-3H3/t21-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTSLMHEFKNOOX-PXDATVDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)CC45CC4C(OC6=C5C=C(C=C6)C(F)(F)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C[C@@]45C[C@@H]4C(OC6=C5C=C(C=C6)C(F)(F)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 2
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 3
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 4
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 5
Reactant of Route 5
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Reactant of Route 6
Reactant of Route 6
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.